molecular formula C21H23NO4 B11391552 2-butoxy-N,N-bis(furan-2-ylmethyl)benzamide

2-butoxy-N,N-bis(furan-2-ylmethyl)benzamide

Cat. No.: B11391552
M. Wt: 353.4 g/mol
InChI Key: JPFILMPQIISMJD-UHFFFAOYSA-N
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Description

2-BUTOXY-N,N-BIS[(FURAN-2-YL)METHYL]BENZAMIDE: is a complex organic compound that features a benzamide core substituted with butoxy and furan-2-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BUTOXY-N,N-BIS[(FURAN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Butoxy Group: The butoxy group is introduced via nucleophilic substitution reactions, often using butyl bromide and a suitable base.

    Attachment of Furan-2-ylmethyl Groups: The furan-2-ylmethyl groups are attached through a Friedel-Crafts alkylation reaction, using furan-2-ylmethyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-BUTOXY-N,N-BIS[(FURAN-2-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The butoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use alkyl halides and bases like sodium hydride.

Major Products

    Oxidation: Formation of furanones and other oxidized derivatives.

    Reduction: Formation of amines and reduced benzamide derivatives.

    Substitution: Formation of various alkoxy-substituted benzamides.

Scientific Research Applications

2-BUTOXY-N,N-BIS[(FURAN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 2-BUTOXY-N,N-BIS[(FURAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The furan rings and benzamide core can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-BUTOXY-N-(FURAN-2-YLMETHYL)BENZAMIDE: Similar structure but with only one furan-2-ylmethyl group.

    N,N-BIS[(FURAN-2-YL)METHYL]BENZAMIDE: Lacks the butoxy group.

    2-BUTOXY-N,N-BIS[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Similar structure but with thiophene rings instead of furan rings.

Uniqueness

2-BUTOXY-N,N-BIS[(FURAN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both butoxy and furan-2-ylmethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

2-butoxy-N,N-bis(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C21H23NO4/c1-2-3-12-26-20-11-5-4-10-19(20)21(23)22(15-17-8-6-13-24-17)16-18-9-7-14-25-18/h4-11,13-14H,2-3,12,15-16H2,1H3

InChI Key

JPFILMPQIISMJD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)N(CC2=CC=CO2)CC3=CC=CO3

Origin of Product

United States

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